3-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13461533
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25ClN2O3 |
|---|---|
| Molecular Weight | 304.81 g/mol |
| IUPAC Name | tert-butyl 3-[[(2-chloroacetyl)-methylamino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)17-7-5-6-11(10-17)9-16(4)12(18)8-15/h11H,5-10H2,1-4H3 |
| Standard InChI Key | HCFOOQDWWBAJHO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CN(C)C(=O)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CN(C)C(=O)CCl |
Introduction
3-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a specific chemical structure and properties. It is identified by the CAS number 1353963-56-0 and has a molecular formula of C14H25ClN2O3, with a molecular weight of 304.8129 g/mol .
Synthesis and Applications
While specific synthesis methods for 3-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester are not detailed in the available literature, compounds with similar structures often involve reactions involving chloroacetyl derivatives. For example, chloroacetyl chloride is commonly used to introduce chloroacetyl groups into molecules under basic conditions .
Comparison with Similar Compounds
Other compounds in the same family, such as 3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester, have different molecular weights and formulas due to variations in their side chains. For instance, the ethyl-amino derivative has a molecular formula of C15H27ClN2O3 and a molecular weight of 318.84 g/mol .
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Methyl-amino derivative | C14H25ClN2O3 | 304.8129 |
| Ethyl-amino derivative | C15H27ClN2O3 | 318.84 |
These differences highlight the diversity within this class of compounds and their potential for various applications based on their structural variations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume